molecular formula C10H20N2O3 B3277400 Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester CAS No. 65918-90-3

Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester

Cat. No.: B3277400
CAS No.: 65918-90-3
M. Wt: 216.28 g/mol
InChI Key: WBIMHZXMIQBVGO-UHFFFAOYSA-N
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Description

Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester involves the Steglich esterification. This reaction uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts to form the ester from the corresponding carboxylic acid and alcohol . The reaction typically proceeds under mild conditions, making it suitable for substrates that are sensitive to harsh environments.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high yield. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate and amide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester involves its ability to form stable carbamate and ester linkages. These linkages can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s reactivity is primarily due to the presence of the carbamate and ester functional groups, which can undergo nucleophilic attack and form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl carbamate
  • Methyl carbamate
  • tert-Butyl carbamate

Uniqueness

Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects that make it particularly useful in synthetic chemistry and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-(dimethylamino)-2-oxoethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12(6)7-8(13)11(4)5/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIMHZXMIQBVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675473
Record name tert-Butyl [2-(dimethylamino)-2-oxoethyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65918-90-3
Record name tert-Butyl [2-(dimethylamino)-2-oxoethyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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